2-Chloro-5-(nicotinamido)benzoic acid
Description
2-Chloro-5-(nicotinamido)benzoic acid is a benzoic acid derivative featuring a chloro substituent at the 2-position and a nicotinamide (pyridine-3-carboxamide) group at the 5-position. The chloro group enhances electrophilicity and metabolic stability, while the nicotinamide moiety introduces hydrogen-bonding capabilities and possible interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C13H9ClN2O3 |
|---|---|
Molecular Weight |
276.67 g/mol |
IUPAC Name |
2-chloro-5-(pyridine-3-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-4-3-9(6-10(11)13(18)19)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
PHKZPRZLOCPUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Chloro-5-(nicotinamido)benzoic acid with structurally or functionally related benzoic acid derivatives, emphasizing substituent effects, synthesis routes, and applications.
Key Observations:
Substituent Effects on Solubility: Electron-withdrawing groups (e.g., NO₂, CF₃) reduce aqueous solubility but enhance stability in organic media . Polar groups (e.g., OH, nicotinamido) improve solubility in alcohols and DMSO due to hydrogen bonding .
Synthesis Complexity :
- Carbodiimide-mediated amide coupling (used for nicotinamido and niclosamide analogs) is versatile but requires careful purification .
- Halogenation and nitration reactions (e.g., for nitrobenzoic acids) are high-yielding but may generate hazardous byproducts .
Pharmacological Potential: Nicotinamide-containing derivatives (e.g., this compound) show promise in targeting kinases and peroxisome proliferator-activated receptors (PPARs), similar to tibric acid derivatives . Nitro and trifluoromethyl analogs are more suited for non-polar applications, such as agrochemicals .
Research Findings and Data
- Solubility Trends: 2-Chloro-5-nitrobenzoic acid exhibits solubility of 12.5 mg/mL in ethanol and 8.3 mg/mL in acetone at 25°C . 2-Chloro-5-(trifluoromethyl)benzoic acid is insoluble in water but dissolves in dichloromethane (50 mg/mL) .
Biological Activity :
- Niclosamide analogs with chloro-nitro substitution demonstrate IC₅₀ values in the micromolar range against cancer cell lines .
- The nicotinamido group in This compound may enhance binding to enzymes like GSK-3β, as seen in docking studies of similar compounds (docking scores: −31.5 to −63.87 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
